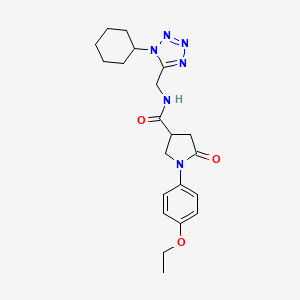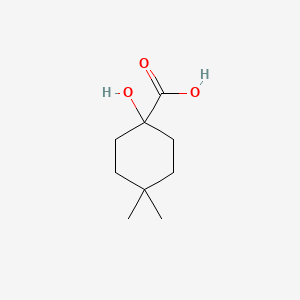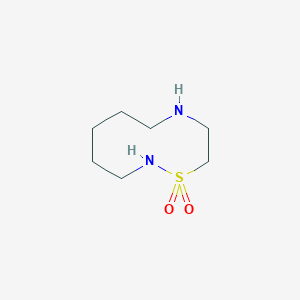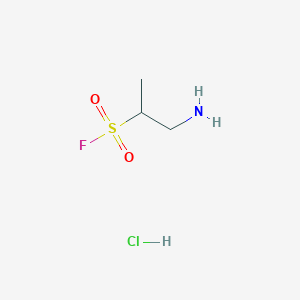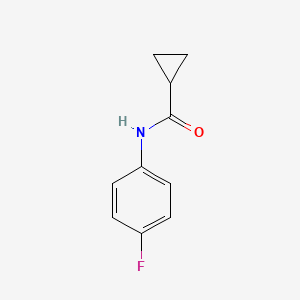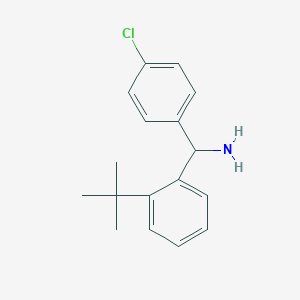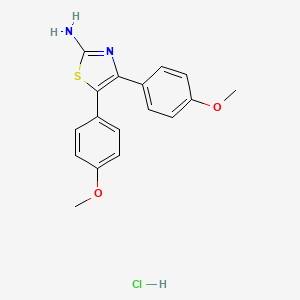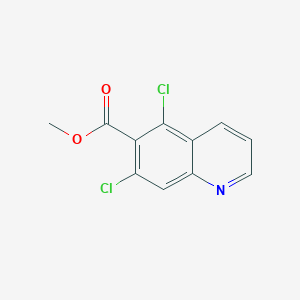
Methyl 5,7-dichloroquinoline-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 5,7-dichloroquinoline-6-carboxylate” is a chemical compound with the CAS Number: 2173996-70-6 . It has a molecular weight of 256.09 and its IUPAC name is "methyl 5,7-dichloroquinoline-6-carboxylate" .
Molecular Structure Analysis
The InChI code for “Methyl 5,7-dichloroquinoline-6-carboxylate” is1S/C11H7Cl2NO2/c1-16-11(15)9-7(12)5-8-6(10(9)13)3-2-4-14-8/h2-5H,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“Methyl 5,7-dichloroquinoline-6-carboxylate” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I consulted.Aplicaciones Científicas De Investigación
Synthesis and Characterization of Compounds
Methyl 5,7-dichloroquinoline-6-carboxylate and its derivatives are pivotal in the synthesis and characterization of various chemical compounds, serving as fundamental structures for further chemical modifications. A study by Patel et al. (2017) demonstrated the synthesis of a novel ligand from 1-methyl-1,2-dihydroquinolin-4-ol and 5-chloromethyl-8-hydroxyquinoline hydrochloride, leading to the preparation of metal complexes with significant pharmacological importance due to their antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi (Patel & Patel, 2017).
Anticancer Potential
Another aspect of research focuses on the anticancer potential of compounds derived from methyl 5,7-dichloroquinoline-6-carboxylate. Živković et al. (2018) investigated sixteen platinum(II) complexes incorporating 5,7-dichloro-8-quinolinol among other derivatives, demonstrating high cytotoxic effects on carcinoma cell lines, suggesting their potential as cancer therapeutics (Živković et al., 2018).
Tubulin-Polymerization Inhibitors
In the search for novel tubulin-polymerization inhibitors targeting the colchicine site, Wang et al. (2014) modified the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety, producing compounds with significant in vitro cytotoxic activity and the ability to disrupt microtubule formation. This research offers a pathway towards developing new antitumor agents (Wang et al., 2014).
Antibacterial Agents
The synthesis of 2-chloroquinolin-4-pyrimidine carboxylate derivatives through ultrasound-promoted reactions, as demonstrated by Balaji et al. (2013), highlights the potential of methyl 5,7-dichloroquinoline-6-carboxylate derivatives as antibacterial agents. Their study indicates moderate antibacterial activity against both gram-positive and gram-negative bacteria, underscoring the chemical's relevance in developing new antimicrobial solutions (Balaji et al., 2013).
Safety and Hazards
“Methyl 5,7-dichloroquinoline-6-carboxylate” has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken while handling this compound, including wearing protective gloves, protective clothing, eye protection, and face protection .
Propiedades
IUPAC Name |
methyl 5,7-dichloroquinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c1-16-11(15)9-7(12)5-8-6(10(9)13)3-2-4-14-8/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYITUDUXCTYEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2C(=C1Cl)C=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5,7-dichloroquinoline-6-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

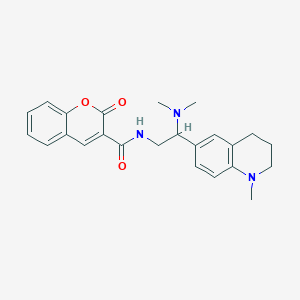
![2-chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2896328.png)
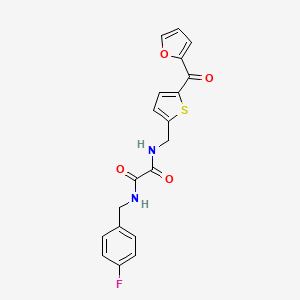
![1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one](/img/structure/B2896330.png)
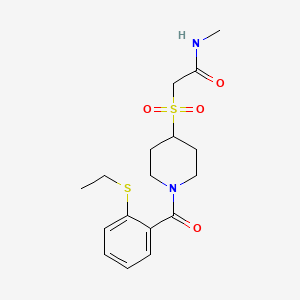
![(3Z)-5-(4-ethylphenyl)-3-[(4-methoxyphenyl)methylidene]furan-2-one](/img/structure/B2896336.png)
![3-allyl-2-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2896337.png)
